4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-iodo-benzoic acid methyl esters with trimethylborate in the presence of n-butyllithium. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by quenching with saturated aqueous ammonium chloride and extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-(Methoxycarbonyl)benzeneboronic acid pinacol ester
- Methyl salicylate
Uniqueness
4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-methoxycarbonyl-1,2,5-trimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-7(9(12)13)8(10(14)15-4)6(2)11(5)3/h1-4H3,(H,12,13) |
InChI Key |
PQQQJKMUTHYVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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